Product packaging for 5-(4-Morpholinylmethyl) delta-Tocopherol(Cat. No.:CAS No. 936230-68-1)

5-(4-Morpholinylmethyl) delta-Tocopherol

Cat. No.: B1147217
CAS No.: 936230-68-1
M. Wt: 501.78
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Morpholinylmethyl) delta-Tocopherol is a specialized chemical intermediate with the CAS number 936230-68-1 and a molecular formula of C32H55NO3 . It is a modified form of delta-tocopherol, which is one of the four main tocopherol isoforms (alpha, beta, gamma, and delta) that constitute the vitamin E family . Tocopherols are renowned for their antioxidant properties, which stem from a chromanol ring structure that allows them to donate a hydrogen atom to neutralize free radicals . The specific structural modification with a morpholinylmethyl group at the 5-position classifies this compound as a key synthetic intermediate, particularly in the preparation of labeled tocopherol analogs for research purposes . As a research chemical, it is intended for use in laboratory settings to further the study of tocopherol chemistry and metabolism. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₂H₅₅NO₃ B1147217 5-(4-Morpholinylmethyl) delta-Tocopherol CAS No. 936230-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25-,26-,32-/m1/s1/i23D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGONPYIGRKKFZ-IXDNSVQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858149
Record name (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936230-68-1
Record name (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Rationale for Research on Synthetically Modified Tocopherol Analogs

The study of naturally occurring molecules in complex biological environments often presents significant challenges. To overcome these, chemical biologists synthesize analogs—modified versions of natural compounds—to serve as precise research tools.

Addressing Limitations of Naturally Occurring Tocopherols (B72186) in Mechanistic Studies

While natural tocopherols are essential nutrients, their native structures have limitations for detailed mechanistic studies. The overlapping antioxidant activities of the different isomers can make it difficult to isolate and study their non-antioxidant functions, such as the regulation of signal transduction and gene expression. nih.gov The body's preferential uptake and slower catabolism of α-tocopherol can mask or interfere with the investigation of the specific biological effects of other isomers like δ-tocopherol in vivo. nih.gov Furthermore, natural tocopherols lack specific chemical handles or reporter groups that are necessary for many modern biochemical and cell biology techniques, such as affinity purification of binding partners or fluorescent imaging of subcellular localization.

Utility of Targeted Chemical Modifications for Probing Biological Pathways

Targeted chemical modification of a natural product scaffold like tocopherol allows for the creation of chemical probes to dissect complex biological pathways. mdpi.com By introducing specific functional groups, researchers can develop analogs with tailored properties. For example, a fluorescent dye can be attached to a tocopherol analog to visualize its distribution and movement within living cells, providing insights into its transport and sites of action. nih.gov

Modifications can also be designed to enhance or alter the molecule's interaction with specific cellular targets, such as enzymes or receptors. mdpi.comnih.gov Synthesizing a series of analogs with systematic structural changes helps in establishing structure-activity relationships (SAR), which clarifies which parts of the molecule are critical for its biological effect. researchgate.net This approach is fundamental to understanding the molecular basis of a compound's action and for designing new molecules with improved or novel therapeutic properties. mdpi.com

Significance of the 5 4 Morpholinylmethyl Moiety in Chemical Research Design

Implications of the Morpholinylmethyl Group for Molecular Probing and Derivatization

The introduction of a morpholinylmethyl group onto the delta-tocopherol core has significant implications for its use as a molecular probe and for further chemical derivatization. While direct research on this specific compound is not extensively published, the known properties of the morpholino and methyl groups in other molecular contexts provide a strong basis for inferring their function here.

The morpholine moiety is a common functional group in medicinal chemistry, often introduced to enhance aqueous solubility and to provide a handle for further chemical modifications. Its presence in 5-(4-Morpholinylmethyl) delta-Tocopherol can potentially alter the lipophilic nature of the parent tocopherol, which may influence its distribution in biological systems and its ability to cross cellular membranes.

For the purpose of molecular probing, the nitrogen atom within the morpholine ring can be protonated at physiological pH, conferring a positive charge. This charge can influence interactions with cellular components and could be exploited for targeted delivery or imaging applications. Furthermore, the morpholine ring can serve as a versatile scaffold for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core tocopherol structure. This allows for the visualization and tracking of the molecule within cells and tissues.

The derivatization at the 5-position of the chromanol ring is particularly significant. This position in gamma- and delta-tocopherols is known to be susceptible to electrophilic attack, including nitration by reactive nitrogen species. nih.gov By occupying this site, the morpholinylmethyl group not only blocks this potential metabolic pathway but also introduces a point for controlled, synthetic modifications. This allows for the creation of a library of related compounds with varied properties, which can be used to systematically probe the structure-activity relationships of tocopherol derivatives.

Interactive Data Table: Properties and Potential of the Morpholinylmethyl Group

FeatureImplication for this compound
Increased Polarity May enhance aqueous solubility compared to native delta-tocopherol, potentially altering its pharmacokinetic profile.
Basic Nitrogen Atom Can be protonated, influencing electrostatic interactions with biological targets and membranes.
Chemical Handle Provides a site for the attachment of fluorescent probes, affinity tags, or other functional groups for advanced biological studies.
Steric Bulk The group's size and orientation may influence binding to tocopherol-associated proteins and enzymes.
Blocked 5-Position Prevents metabolic reactions that typically occur at this site in delta-tocopherol, potentially increasing its biological half-life.

Application of Stable Isotope Labeling in Advanced Research Methodologies (e.g., Deuteration at Position 5)

Stable isotope labeling, particularly with deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful technique in metabolic and pharmacokinetic research. The use of deuterated compounds allows for their distinction from their naturally abundant, non-labeled counterparts by mass spectrometry. This methodology is invaluable for tracing the absorption, distribution, metabolism, and excretion of a compound without the need for radioactive labels. taylorfrancis.com

In the context of tocopherol research, deuterated analogues have been synthesized and utilized to study the biokinetics and bioavailability of different vitamin E forms. nih.govtandfonline.com For instance, studies using deuterated alpha-tocopherol (B171835) have been instrumental in demonstrating the preferential uptake and distribution of the natural RRR-stereoisomer. nih.govtandfonline.com

A commercially available variant of the title compound, 5-(4-Morpholinylmethyl)-d2-delta-Tocopherol, incorporates two deuterium atoms. While the exact position of deuteration on the commercially listed compound is on the morpholinylmethyl group, the principle of using deuteration as a research tool is broadly applicable to the tocopherol scaffold. For example, deuteration at specific, metabolically labile positions can significantly alter the pharmacokinetic properties of a drug molecule. nih.gov By replacing carbon-hydrogen bonds with stronger carbon-deuterium bonds at sites of enzymatic oxidation, the metabolic breakdown of the compound can be slowed. This "kinetic isotope effect" can lead to increased systemic exposure and an extended biological half-life. nih.gov

The synthesis of tocopherols (B72186) selectively deuterated at various positions on the chromanol ring and the phytyl tail has been a subject of research. taylorfrancis.comelectronicsandbooks.com These labeled compounds have been crucial for understanding the metabolic fate of vitamin E. For this compound, deuteration could be strategically employed to:

Enhance metabolic stability: Deuteration at sites prone to oxidation could slow down its degradation, potentially prolonging its biological activity.

Conduct quantitative studies: Co-administration of a deuterated standard with the non-labeled compound allows for precise quantification in biological samples using mass spectrometry-based methods.

Interactive Data Table: Applications of Deuteration in Tocopherol Research

ApplicationDescriptionResearch Example
Biokinetic Studies Tracing the uptake, distribution, and excretion of tocopherol isomers to understand their bioavailability. nih.govtandfonline.comUse of deuterated alpha-tocopherol to show preferential secretion of the natural stereoisomer by the liver. nih.gov
Metabolic Profiling Identifying and quantifying metabolites by distinguishing them from endogenous compounds.Following the metabolic fate of deuterated tocopherols to elucidate degradation pathways. taylorfrancis.com
Improving Pharmacokinetics Increasing metabolic stability by replacing hydrogen with deuterium at metabolically labile sites. nih.govDeuteration of tocotrienols to improve their in vitro and in vivo metabolic stability. nih.gov
Quantitative Analysis Using deuterated compounds as internal standards for accurate measurement in complex biological matrices.Gas chromatography-mass spectrometry methods for the precise quantification of tocopherols in tissues. nih.gov

Strategies for Introducing the 5-(4-Morpholinylmethyl) Substituent onto δ-Tocopherol Chromanol Ring

Chemo-selective Synthesis Routes and Reaction Mechanisms

The chromanol ring of δ-tocopherol possesses two unsubstituted positions, C5 and C7, which are both susceptible to electrophilic substitution. The Mannich reaction, which proceeds via the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde (B43269) and morpholine, can therefore lead to the formation of both mono- and di-substituted products. nih.govmdpi.com The reaction mechanism begins with the formation of a morpholinomethyl iminium ion, which then attacks the electron-rich aromatic ring of δ-tocopherol.

Controlling the chemo-selectivity to favor the introduction of the morpholinomethyl group at the C5 position over the C7 position is a key challenge. The regioselectivity of the Mannich reaction on phenols can be influenced by factors such as the reaction conditions, including temperature and the stoichiometry of the reactants. chem-station.com For instance, in the aminomethylation of δ-tocopherol, careful control of the molar ratio of the Mannich reagent to the tocopherol substrate is crucial. A lower ratio tends to favor the formation of the 5-monosubstituted product, while an excess of the reagent can lead to the formation of the 5,7-bis(morpholinomethyl)-δ-tocopherol. nih.gov

One patented method describes the reaction of δ-tocopherol or tocopherol mixtures with a pre-formed Mannich reagent, produced by reacting formaldehyde with a secondary amine like morpholine in the near absence of a solvent. nih.gov This approach is reported to achieve a more complete aminomethylation. The reaction is typically carried out by heating the mixture at temperatures between 100°C and 140°C. nih.gov The progress of the reaction can be monitored by techniques such as gas chromatography to determine the relative amounts of starting material, the desired 5-(4-morpholinylmethyl)-δ-tocopherol, and the di-substituted byproduct. nih.gov

Considerations for Stereochemical Control during Derivatization

However, the Mannich reaction is generally not considered to be highly stereoselective when performed on substrates like phenols without the use of chiral catalysts or auxiliaries. acs.orgfrontiersin.org The reaction proceeds through a planar aromatic intermediate, and the attack of the iminium ion is typically not subject to significant steric hindrance from the distant chiral centers in the phytyl tail. Therefore, the derivatization at the C5 position is not expected to proceed with significant diastereoselectivity, and the product is likely obtained as a mixture of diastereomers if the starting tocopherol is not stereochemically pure. For naturally occurring (RRR)-δ-tocopherol, the product would be expected to retain the original stereoconfiguration at C2, C4', and C8'.

Synthesis of Stable Isotope Labeled this compound for Tracing Studies

Stable isotope-labeled compounds are invaluable tools in metabolic and pharmacokinetic studies, allowing for the differentiation between the administered compound and endogenous substances. Deuterium-labeled analogs of this compound are synthesized for such tracing studies.

Deuterium Incorporation Methods and Positional Specificity

The synthesis of deuterated this compound can be achieved by utilizing a deuterated starting material, most commonly deuterated morpholine. The synthesis of deuterated morpholine itself has been described through various methods, including the reduction of corresponding precursors with deuterium gas in the presence of a catalyst. acs.org For instance, morpholine-d8 can be prepared through a one-pot process involving the exchange of all methylene (B1212753) hydrogens with deuterium from D2O using a Raney Nickel catalyst.

Once the deuterated morpholine is obtained, it can be used in the Mannich reaction with δ-tocopherol and formaldehyde, as described in section 2.1.1. This approach ensures that the deuterium labels are specifically located on the morpholine moiety of the final product. The resulting compound, 5-(4-morpholinylmethyl-d8) delta-tocopherol, will have a distinct mass that can be readily identified by mass spectrometry.

Alternatively, deuterium can be introduced into the chromanol ring of the tocopherol itself. However, for the purpose of tracing the fate of the entire molecule, labeling the morpholine ring is a common and effective strategy. The positional specificity of the deuterium labels is critical for interpreting the results of metabolic studies. Using deuterated morpholine ensures that the label is on the substituent and not on the tocopherol core, which might undergo different metabolic transformations.

Purity and Characterization of Labeled Analogs for Research Applications

The purity and thorough characterization of stable isotope-labeled analogs are paramount for their use in research. The synthesized this compound and its deuterated counterpart must be purified to remove any unreacted starting materials, byproducts, and regioisomers. Purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). frontiersin.org

The characterization of the final products involves a combination of spectroscopic methods to confirm their structure and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound. nih.govmdpi.com For this compound, characteristic signals for the morpholine protons and carbons would be observed in addition to the signals from the tocopherol scaffold. In the ¹H NMR spectrum of the deuterated analog, the signals corresponding to the deuterated positions on the morpholine ring would be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium.

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for confirming the molecular weight and for analyzing the fragmentation patterns of the synthesized compounds. nih.govresearchgate.net For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzylic C-N bond, yielding a fragment corresponding to the tocopherol moiety and a fragment corresponding to the morpholinomethyl group. For the deuterated analog, the molecular ion peak would be shifted by the mass of the incorporated deuterium atoms (e.g., +8 for a d8-morpholine derivative). The fragmentation pattern would also reflect this mass shift in the fragment containing the morpholine ring, providing definitive evidence of the location of the deuterium labels. nih.gov The isotopic purity of the labeled analog can also be determined from the mass spectrum by comparing the intensities of the signals for the labeled and unlabeled species.

Mechanisms of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging by δ-Tocopherol Analogs

The primary and most well-understood function of tocopherols is the scavenging of free radicals, thereby protecting cellular components like polyunsaturated fatty acids from oxidative damage. nih.gov This activity is centered on the hydroxyl group of the chromanol ring, which can donate a hydrogen atom to neutralize peroxyl radicals, thus breaking the chain reaction of lipid peroxidation. nih.govnih.gov The resulting tocopheroxyl radical is relatively stable and can be recycled back to its active form by other antioxidants, such as ascorbic acid. nih.gov

Beyond general ROS scavenging, certain tocopherol isomers exhibit distinct capabilities. Notably, γ-tocopherol and δ-tocopherol possess a unique ability to detoxify reactive nitrogen species (RNS), such as nitrogen dioxide and peroxynitrite, a function not effectively performed by α-tocopherol. nih.govnih.gov RNS can cause nitrative stress, leading to DNA damage and protein dysfunction. γ-tocopherol reacts with RNS to form a stable product, 5-nitro-γ-tocopherol (NGT), effectively trapping these harmful species. nih.govresearchgate.net This distinct function highlights the importance of specific structural features of the tocopherol molecule, as the unsubstituted C-5 position on the chromanol ring of γ- and δ-tocopherol is crucial for this anti-RNS activity.

Comparative Analysis of Antioxidant Potency Across Tocopherol Isomers and Derivatives in Model Systems

The antioxidant potency of vitamin E is not uniform across its different isomers. While α-tocopherol is the most abundant form in the body and is often cited as the most biologically active, this does not always translate to the highest antioxidant activity in all model systems. researchgate.netnih.gov The relative effectiveness of α-, β-, γ-, and δ-tocopherol can vary significantly depending on the type of radical species, the experimental environment, and the specific biological outcome being measured. nih.gov

For instance, some studies report the general order of antioxidant activity as α > β > γ > δ-tocopherol. nih.gov However, other research highlights the superior activity of certain isomers in specific contexts. In cellular models, δ-tocopherol and γ-tocotrienol were found to be more potent inhibitors of COX-2-catalyzed prostaglandin (B15479496) E2 production than α- or β-tocopherol, indicating a powerful anti-inflammatory effect beyond simple radical scavenging. nih.gov This suggests that while α-tocopherol excels in breaking lipid peroxidation chains, other isomers like δ-tocopherol may have superior efficacy in modulating specific enzymatic pathways that contribute to oxidative stress and inflammation.

Table 1: Comparative Inhibitory Effects of Tocopherols and Metabolites on COX Enzymes

CompoundTarget EnzymeInhibitory Concentration (IC50 / Ki)Reference
Tocopherols (general)Human Recombinant COX-1IC50: 1–12 μM nih.gov
Tocopherols (general)COX-2No direct inhibition nih.gov
δ-Tocopherol-13'-carboxychromanol (δT-13'-COOH)Purified COX-1Ki: 3.9 μM (competitive) nih.gov
δ-Tocopherol-13'-carboxychromanol (δT-13'-COOH)Purified COX-2Ki: 10.7 μM (competitive) nih.gov
γ-Tocotrienol & δ-TocopherolCOX-2-catalyzed PGE2 (in A549 cells)More potent than γ-, α-, or β-tocopherol nih.gov

Spectroscopic and Electrochemical Characterization of Oxidized Intermediate Forms

Initial one-electron oxidation of the tocopherol phenol (B47542) (TOH) generates a phenol cation radical (TOH⁺•). mdpi.comunios.hr This species rapidly deprotonates to form the neutral phenoxyl radical (TO•), which is central to the radical-scavenging cycle. mdpi.comunios.hr Further oxidation can produce a diamagnetic cation, also known as a phenoxenium ion (TO⁺). mdpi.comnih.gov

These intermediates are typically unstable in aqueous solutions but can be stabilized and studied in aprotic organic solvents, which may better mimic the hydrophobic environment of cell membranes. mdpi.com Techniques such as cyclic voltammetry, UV-visible (UV-vis) spectroscopy, and electron paramagnetic resonance (EPR) spectroscopy are crucial for their detection and characterization. mdpi.comnih.gov Studies have shown that while the cation radicals of all tocopherol isomers are relatively long-lived, the diamagnetic cation of α-tocopherol is exceptionally stable compared to those derived from the β-, γ-, and δ-isomers. mdpi.comnih.gov This difference in intermediate stability may contribute to the distinct biological roles of the various isomers.

Modulation of Intracellular Signaling Pathways by δ-Tocopherol Derivatives

Beyond direct antioxidant activity, tocopherols and their derivatives are increasingly recognized as modulators of key intracellular signaling cascades. These non-antioxidant functions are often highly specific to a particular isomer and involve direct or indirect interactions with enzymes and transcription factors.

Interactions with Protein Kinase C (PKC) Activity and Downstream Effects

One of the most studied non-antioxidant roles of vitamin E is the regulation of Protein Kinase C (PKC), a family of enzymes critical to signal transduction governing cell proliferation, differentiation, and apoptosis. Research has demonstrated that α-tocopherol specifically inhibits PKC activity in various cell types, including smooth muscle cells. nih.govcambridge.org This effect is not shared by β-tocopherol, despite its similar radical-scavenging ability, indicating that the mechanism is independent of antioxidant action. cambridge.orgnih.gov

The inhibition of PKC by α-tocopherol is not due to direct interaction with the enzyme but is mediated by the activation of protein phosphatase 2A (PP2A). cambridge.orgnih.gov PP2A then dephosphorylates PKCα, leading to its inactivation. nih.gov In a contrasting role, γ-tocopherol has been shown to act as an agonist, enhancing the activity of cofactor-dependent PKCα, while α-tocopherol functions as an antagonist. nih.gov This opposing regulation of a central signaling kinase by different tocopherol isomers underscores their distinct and specific biological functions.

Table 2: Differential Regulation of Protein Kinase Cα (PKCα) by Tocopherol Isomers

Tocopherol IsomerEffect on Cofactor-Dependent PKCα ActivityMechanismReference
α-TocopherolInhibition / AntagonistMediated by activation of Protein Phosphatase 2A (PP2A), leading to PKCα dephosphorylation. cambridge.orgnih.govnih.gov
γ-TocopherolEnhancement / AgonistDirectly enhances cofactor-dependent PKCα activity. nih.gov
β-TocopherolNo significant effectLacks the specific inhibitory function of α-tocopherol. cambridge.orgnih.gov

Influence on Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities in Cellular Models

Tocopherols and, more significantly, their metabolites, play a role in modulating inflammatory pathways by influencing the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are responsible for producing eicosanoids, potent signaling molecules involved in inflammation.

While tocopherols themselves show modest inhibitory effects on COX-1 and little to no direct effect on COX-2, their long-chain carboxychromanol metabolites are potent inhibitors of both enzymes. nih.govnih.gov For example, δ-tocopherol-13'-carboxychromanol (δT-13'-COOH), a metabolite of δ-tocopherol, acts as a competitive inhibitor of both COX-1 and COX-2. nih.govnih.gov These metabolites also competitively inhibit 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of pro-inflammatory leukotrienes, without affecting its translocation to the nucleus. nih.gov This dual inhibition of COX and 5-LOX pathways by metabolites derived from δ- and γ-tocopherol suggests a powerful anti-inflammatory potential that is distinct from the primary antioxidant function of the parent compounds.

Regulation of Sphingolipid Metabolism and Related Cellular Responses

Sphingolipids, including ceramides (B1148491) and sphingomyelin, are not only structural components of cell membranes but also critical signaling molecules involved in apoptosis, cell growth, and stress responses. nih.govmicrobialcell.com Emerging evidence indicates that certain tocopherol isomers can modulate sphingolipid metabolism.

Studies in liver cells have shown that α-tocopherol and γ-tocopherol can correct age-related or palmitate-induced increases in ceramide levels. nih.gov α-tocopherol achieves this by inhibiting the activity of both neutral and acid sphingomyelinase (SMase), enzymes that generate ceramide from sphingomyelin, and by downregulating de novo ceramide synthesis. nih.gov Interestingly, in a study using hepatocytes from old rats, δ-tocopherol did not have a significant effect on ceramide levels, suggesting that this regulatory function may be specific to the α- and γ-isomers. nih.govresearchgate.net This specific modulation of ceramide metabolism by certain tocopherols represents another important non-antioxidant mechanism with implications for cellular aging and stress responses.

Impact on Cellular Processes in Experimental Systems (excluding human clinical data)

Role in Immune Function Modulation and Inflammatory Response Pathways

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Metabolic Pathway Elucidation and Metabolite Characterization in Research Models

ω-Hydroxylation and Subsequent Oxidative Pathways of Tocopherol Side Chains

The initial and rate-limiting step in the metabolism of tocopherols (B72186) is the ω-hydroxylation of the terminal methyl group of the phytyl side chain. researchgate.netnih.govresearchgate.net This reaction is followed by subsequent oxidation steps. nih.govresearchgate.net Research has established that forms of vitamin E such as gamma- and delta-tocopherol (B132067) are more extensively metabolized through this pathway compared to alpha-tocopherol (B171835). nih.govnih.gov

Following the initial hydroxylation, the terminal methyl group is converted to a hydroxyl group, forming 13'-hydroxychromanol (13'-OH). researchgate.netnih.govnih.gov This intermediate is then further oxidized to form 13'-carboxychromanol (13'-COOH). researchgate.netnih.govnih.gov These long-chain metabolites are considered the first major products in the catabolic pathway of tocopherols. researchgate.netresearchgate.net The identification of these metabolites has been confirmed in various research models, including hepatocyte cultures and human serum, underscoring their physiological relevance. researchgate.netnih.gov

The critical ω-hydroxylation step is catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. nih.govresearchgate.net Specifically, CYP4F2 has been identified as the primary enzyme responsible for this reaction in the human liver. nih.govresearchgate.netnih.gov This enzyme exhibits a higher catalytic activity for gamma- and delta-tocopherol compared to alpha-tocopherol, which contributes to the preferential retention of alpha-tocopherol in the body. nih.govnih.gov Functional analyses of recombinant human liver P450 enzymes have confirmed that tocopherol-ω-hydroxylase activity is primarily associated with CYP4F2. nih.govresearchgate.net Other isoforms, such as CYP3A4, may also be involved in tocopherol degradation. researchgate.netnih.gov

Enzyme Function Location Primary Substrates
Cytochrome P450 4F2 (CYP4F2) Catalyzes the initial ω-hydroxylation of the tocopherol phytyl side chain. nih.govresearchgate.netnih.govEndoplasmic Reticulum of Liver Cells. researchgate.netnih.govγ-Tocopherol, δ-Tocopherol, α-Tocopherol, Leukotriene B4, Arachidonic Acid. nih.govresearchgate.net
Cytochrome P450 3A4 (CYP3A4) Potentially involved in tocopherol degradation. researchgate.netnih.govLiver and other tissues.Wide range of drugs and endogenous compounds. researchgate.net

β-Oxidation and Shortening of the Side Chain in Research Models

After the formation of 13'-carboxychromanol, the phytyl side chain undergoes a process of shortening through β-oxidation. researchgate.netnih.govacs.org This process occurs in the mitochondria and involves the stepwise removal of two- or three-carbon units from the carboxylic end of the side chain. nih.govresearchgate.netresearchgate.netnih.gov

Each cycle of β-oxidation shortens the side chain, leading to the formation of various intermediate-chain carboxychromanols. researchgate.netresearchgate.netnih.gov The final product of this metabolic cascade is the short-chain, water-soluble metabolite carboxyethylhydroxychroman (CEHC). nih.govnih.govmdpi.com The formation of CEHC signifies the completion of the side-chain degradation process, rendering the compound ready for excretion in the urine. nih.govresearchgate.netacs.org Animal and human studies have shown a higher formation of CEHC from non-alpha-tocopherol forms, which is consistent with their higher rate of catabolism. nih.gov

Metabolite Description Pathway of Formation
13'-Hydroxychromanol (13'-OH) The initial product of side chain metabolism. nih.govFormed via ω-hydroxylation of the terminal methyl group by CYP4F2. nih.govnih.gov
13'-Carboxychromanol (13'-COOH) The second major long-chain metabolite. nih.govFormed by the oxidation of 13'-hydroxychromanol. nih.govnih.gov
Intermediate Carboxychromanols Metabolites with progressively shorter side chains. nih.govGenerated through sequential cycles of β-oxidation. researchgate.netnih.gov
Carboxyethylhydroxychroman (CEHC) The terminal, water-soluble metabolite. nih.govmdpi.comThe final product of the β-oxidation pathway, excreted in urine. nih.govacs.org

Biological Activities of Key Metabolites in Experimental Systems

Recent research has revealed that the metabolites of tocopherols are not merely excretory products but possess significant biological activities of their own. nih.govnih.gov These metabolites, particularly the long-chain carboxychromanols, have demonstrated potent anti-inflammatory and anti-proliferative effects in various experimental models. nih.govresearchgate.netmdpi.com

The anti-inflammatory properties of tocopherol metabolites are a key area of investigation. nih.gov Studies have shown that 13'-carboxychromanols are effective inhibitors of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. nih.gov The inhibitory activity of 13'-COOHs on these enzymes is significantly stronger than that of their parent tocopherols or the terminal metabolite CEHC. nih.gov For instance, γ-tocopherol and its metabolite γ-CEHC have been shown to reduce prostaglandin (B15479496) E2 (PGE2) synthesis in macrophage and epithelial cell lines. pnas.org This inhibition of key pro-inflammatory enzymes suggests a significant role for tocopherol metabolites in modulating inflammatory responses. nih.govresearchgate.net

Research Data Not Available for 5-(4-Morpholinylmethyl) delta-Tocopherol

Following a comprehensive search of publicly available scientific literature, no specific research data was found regarding the metabolic pathway, modulation of cellular lipid profiles, or receptor activation for the chemical compound This compound .

General information on the metabolism of the broader class of compounds known as tocopherols (Vitamin E) is available. This typically involves a process of ω-hydroxylation of the phytyl tail, followed by sequential β-oxidation, leading to the formation of various carboxychromanol metabolites. However, the introduction of a morpholinylmethyl group at the 5-position of the chromanol ring of delta-tocopherol creates a novel chemical entity for which specific metabolic fate and biological activities have not been documented in the accessible scientific domain.

Consequently, the elucidation of its metabolic pathway and the characterization of its metabolites in research models, as well as any subsequent effects on cellular lipid profiles and receptor activation, remain uninvestigated or unpublished. Without this foundational research, it is not possible to provide the detailed, data-driven article as requested.

Structure Activity Relationship Sar Studies of Tocopherol Analogs

Impact of Chromanol Ring Methylation Patterns on Biological Activity

The defining structural feature of the four tocopherol isoforms (α, β, γ, and δ) is the number and position of methyl groups on the chromanol ring. nih.gov This methylation pattern is a critical determinant of the molecule's biological activity. nih.gov The antioxidant function of tocopherols (B72186) is executed by the phenolic hydroxyl group on the chromanol ring, which donates a hydrogen atom to neutralize lipid peroxyl radicals, thereby terminating lipid peroxidation chain reactions. nih.govnih.gov The electron-donating methyl groups on the ring influence this hydrogen-donating ability and the stability of the resulting tocopheroxyl radical.

While α-tocopherol is the most biologically active form in vivo, largely due to the selective binding of the hepatic α-tocopherol transfer protein (α-TTP), other isoforms exhibit distinct and sometimes superior activities in specific contexts. nih.govmdpi.com For instance, non-α-tocopherol forms like γ-tocopherol have been noted for their ability to react with reactive nitrogen species, a capability not shared by α-tocopherol. nih.gov The metabolic breakdown of tocopherols also varies, with γ- and δ-tocopherol being more extensively metabolized than α-tocopherol, leading to the formation of unique bioactive metabolites. nih.govresearchgate.net These metabolites, such as carboxychromanols, possess anti-inflammatory and other biological activities distinct from their parent compounds. researchgate.net

Direct comparisons of tocopherol isoforms in various assays reveal a complex relationship between structure and antioxidant efficacy that is highly dependent on the specific assay conditions. While α-tocopherol is the most abundant and preferentially retained form in tissues, δ-tocopherol, which has only one methyl group on the chromanol ring, often demonstrates superior activity in certain in vitro and in vivo models. nih.govresearchgate.net

In studies of lung tumorigenesis in mice, δ-tocopherol was found to be the most potent inhibitor of tumor growth compared to α- and γ-tocopherol. google.com In this model, δ-tocopherol was also more effective at reducing oxidative DNA damage and enhancing apoptosis within tumor cells. google.com Similarly, in studies on lipid peroxidation initiated within a lipid phase, β-, γ-, and δ-tocopherols were found to completely inhibit the reaction, whereas α-tocopherol had almost no effect. researchgate.net Electrochemical studies investigating the elimination of the superoxide radical anion found that α-, β-, and γ-tocopherol acted through a proton-coupled electron transfer (PCET) mechanism, which was not observed for δ-tocopherol under the same conditions, highlighting fundamental differences in their reaction mechanisms. mdpi.com

The relative antioxidant activities can vary based on the assay used. For example, while greater ring methylation can increase scavenging activity against the stable DPPH radical, it may decrease activity in an oxygen radical absorbance capacity (ORAC) assay. nih.gov These findings underscore that the number and position of methyl groups directly modulate the chemical reactivity and biological effects of the tocopherol molecule.

Tocopherol IsoformChromanol Ring MethylationRelative Activity in Select Assays
α-Tocopherol5, 7, 8-trimethylHighest in vivo biological activity (due to α-TTP binding). nih.gov Highest ferric reducing antioxidant power (FRAP). nih.gov Ineffective in some in vitro lipid peroxidation models. researchgate.net No significant inhibition of lung tumor growth in a xenograft model. google.com
β-Tocopherol5, 8-dimethylCompletely inhibits AMVN-initiated lipid peroxidation in liposomes. researchgate.net Shows neuroprotective effects against H2O2-induced damage. nih.gov
γ-Tocopherol7, 8-dimethylEffectively traps reactive nitrogen species. nih.gov Significantly inhibits lung tumor growth (less potent than δ-tocopherol). google.com More extensively metabolized to bioactive long-chain metabolites than α-tocopherol. nih.govresearchgate.net
δ-Tocopherol8-methylMost potent inhibitor of lung tumor growth in a xenograft model. google.com Strongest activity in decreasing oxidative DNA damage and inducing apoptosis in tumors. google.com Shows potent neuroprotective effects against oxidative stress. nih.gov

Significance of the Phytyl Side Chain and its Modifications for Function

The 16-carbon phytyl side chain is a crucial structural component that anchors the tocopherol molecule within the lipid bilayer of cell membranes. nih.govnih.gov This hydrophobic tail ensures that the active chromanol head remains positioned at the membrane's aqueous-lipid interface, where it can effectively intercept and neutralize free radicals propagating through the membrane. nih.gov Studies have shown that while the antioxidant properties of the chromanol ring can be observed in models without the phytyl side chain, the chain is essential for the retainment of tocopherol within liposomes and suppresses its transfer between membranes. nih.govresearchgate.net This anchoring is vital for protecting polyunsaturated fatty acids within the membrane from peroxidation.

The length and saturation of the tocopherol side chain significantly influence its interaction with and stabilization of biological membranes. Research on α-tocopherol analogs has demonstrated that a decrease in the length of the phytyl side chain reduces the molecule's ability to stabilize lysosome membranes. google.com However, the full-length isoprenoid structure is not an absolute requirement; a side chain of sufficient length is necessary for proper membrane interaction. google.com

The compound 5-(4-Morpholinylmethyl) delta-Tocopherol (B132067) is a synthetic derivative created by introducing a morpholinomethyl group onto the C-5 position of the δ-tocopherol chromanol ring. This modification is achieved through a Mannich reaction, where δ-tocopherol is reacted with formaldehyde (B43269) and a secondary amine, in this case, morpholine (B109124). nih.govnih.gov Patents describing this synthesis detail the production of both 5-morpholinomethyl-δ-tocopherol and 5,7-bis(morpholinomethyl)-δ-tocopherol. nih.govnih.gov The primary documented purpose of this aminomethylation is as a step in the chemical synthesis to convert less common tocopherols into the more biologically active α-tocopherol via subsequent reductive deamination. mdpi.comnih.gov

Beyond its role as a synthetic intermediate, the introduction of the 5-(4-Morpholinylmethyl) moiety fundamentally alters the physicochemical properties of the δ-tocopherol molecule. The morpholine group is a weak base, which imparts amphiphilic character to the otherwise highly lipophilic tocopherol. This structural feature is characteristic of lysosomotropic agents—compounds that are protonated and become trapped within acidic intracellular compartments such as lysosomes. nih.gov While direct studies on the intracellular distribution of 5-(4-Morpholinylmethyl) delta-Tocopherol are not available in the reviewed literature, its structure strongly suggests a potential to act as a lysosomotropic compound. By accumulating in lysosomes, such an analog could be designed to exert specific effects within this organelle, such as modulating lysosomal enzyme activity or influencing processes like autophagy. The introduction of a basic amine moiety represents a rational drug design strategy to alter the subcellular localization of a tocopherol analog, thereby potentially modulating its efficacy and biological activity in a targeted manner.

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Tocopherol and Analog Analysis

HPLC coupled with fluorescence detection stands as a cornerstone for the quantitative analysis of tocopherols (B72186) and their analogs due to its high sensitivity and selectivity. The native fluorescence of the chromanol ring in tocopherols allows for their detection at very low concentrations, minimizing interference from non-fluorescent matrix components.

The development of a reliable HPLC method for 5-(4-Morpholinylmethyl) delta-Tocopherol (B132067) would involve a systematic optimization of several key parameters to achieve efficient separation from other tocopherol isomers, its own metabolites, and endogenous matrix components.

A typical approach would utilize a normal-phase HPLC system, as this often provides superior resolution for tocopherol isomers compared to reverse-phase chromatography. A silica (B1680970) or diol-functionalized column could be employed. The mobile phase would likely consist of a non-polar solvent such as hexane (B92381) or heptane, with a small percentage of a polar modifier like isopropanol (B130326) or ethanol (B145695) to modulate the retention times and improve peak shape.

For the quantification of 5-(4-Morpholinylmethyl) delta-Tocopherol and its potential metabolites, which may exhibit altered polarity due to metabolic modifications, a gradient elution method might be necessary. This would involve a programmed increase in the polar modifier concentration during the chromatographic run to ensure the timely elution of more polar metabolites.

Fluorescence detection would be set at an excitation wavelength of approximately 295 nm and an emission wavelength of around 330 nm, which are characteristic for the tocopherol chromanol ring. The presence of the morpholinylmethyl group is not expected to significantly shift these wavelengths.

A hypothetical HPLC method for the analysis of this compound could be summarized as follows:

ParameterCondition
Column Normal-Phase Silica, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Isopropanol in Hexane
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detection Excitation: 295 nm, Emission: 330 nm
Quantification External standard calibration curve

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Tracer Studies

Both GC-MS and LC-MS are powerful techniques for the structural elucidation of this compound and its metabolites. The choice between them often depends on the volatility and thermal stability of the analytes.

For GC-MS analysis, a derivatization step, typically silylation of the phenolic hydroxyl group on the chromanol ring, is required to increase the volatility and thermal stability of the tocopherol analog. Following separation on a capillary GC column, the eluted compounds are ionized, commonly by electron ionization (EI), and the resulting mass fragmentation patterns are analyzed. These patterns provide a molecular fingerprint that can be used to identify the compound and elucidate its structure.

LC-MS, particularly when coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is often preferred for the analysis of tocopherol metabolites, which may be too polar or thermally labile for GC. LC-MS allows for the direct analysis of underivatized compounds and provides molecular weight information from the parent ion, as well as structural details from fragmentation patterns generated through tandem mass spectrometry (MS/MS).

Stable isotope tracing is a sophisticated technique used to probe the metabolic fate of a compound in a biological system. By introducing a labeled version of this compound, such as one containing deuterium (B1214612) atoms (e.g., -d2), researchers can track the compound and its metabolites through various metabolic pathways.

The deuterium-labeled compound is chemically identical to the unlabeled version but has a slightly higher mass. This mass difference is easily detected by mass spectrometry. By monitoring the appearance of the labeled atoms in various metabolites over time, a detailed picture of metabolic flux can be constructed. For instance, a -d2 label could be incorporated into the morpholinyl group or the phytyl tail of the molecule. The subsequent analysis of biological samples by LC-MS/MS would involve monitoring for specific mass transitions corresponding to the labeled parent compound and its expected metabolites.

The identification of previously unknown metabolites and degradation products of this compound is a critical aspect of its research. High-resolution mass spectrometry (HRMS), often coupled with LC, is an invaluable tool for this purpose. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.

By comparing the metabolic profile of a biological system before and after exposure to this compound, novel metabolites can be pinpointed. The fragmentation patterns of these new peaks in the chromatogram can then be analyzed to propose a chemical structure. For example, common metabolic transformations of tocopherols include oxidation of the chromanol ring and shortening of the phytyl tail, and these modifications would lead to predictable mass shifts that can be identified by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthetic Products

NMR spectroscopy is the gold standard for the unambiguous structural confirmation of newly synthesized compounds like this compound. While MS techniques provide information on the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural map to be drawn.

¹H NMR would be used to identify the number and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons on the aromatic ring, the phytyl tail, the methyl groups, and the morpholinyl moiety. ¹³C NMR would provide complementary information on the carbon skeleton of the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between different parts of the molecule, thus confirming that the morpholinylmethyl group is attached at the 5-position of the delta-tocopherol core.

A summary of expected ¹H NMR chemical shifts for key structural motifs in this compound is provided below.

Structural MotifExpected ¹H NMR Chemical Shift (ppm)
Phenolic -OH4.0 - 5.0
Aromatic CH6.0 - 7.0
Phytyl tail CH, CH₂, CH₃0.8 - 2.0
Chromanol ring CH₂2.5 - 2.8
Morpholinyl CH₂2.4 - 2.6 and 3.6 - 3.8
Methylene (B1212753) bridge (-CH₂-)~3.5

Q & A

Q. How can researchers quantify 5-(4-Morpholinylmethyl) delta-Tocopherol in complex lipid matrices?

Methodological Answer:

  • Gas Chromatography (GC) with External Standardization : Use high-purity delta-tocopherol standards (e.g., Merck) for calibration. Co-inject samples with standards to confirm retention times and ensure specificity . Adjust column polarity to resolve morpholinylmethyl derivatives from other tocopherol isomers.
  • Derivative Spectrophotometry : Prepare samples in absolute ethanol and apply second-derivative UV analysis to reduce matrix interference. Validate linearity using calibration curves (e.g., 0.1–10 µg/mL) and confirm recovery rates via spiked samples .

Q. What synthetic strategies are effective for introducing the 4-morpholinylmethyl group into delta-tocopherol?

Methodological Answer:

  • Nucleophilic Substitution : React delta-tocopherol with morpholine derivatives (e.g., 4-chloromorpholine) in anhydrous conditions using catalysts like K₂CO₃. Monitor reaction progress via TLC or HPLC .
  • Reductive Amination : Utilize formaldehyde and morpholine with NaBH₃CN as a reducing agent. Purify intermediates via flash chromatography and confirm structural integrity using NMR (e.g., δ 2.4–3.2 ppm for morpholine protons) .

Q. How does the stability of this compound vary under oxidative conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in ethanol or lipid emulsions at 40°C/75% RH for 4 weeks. Quantify degradation products (e.g., quinones) via HPLC with fluorescence detection (Ex: 290 nm, Em: 330 nm) .
  • Oxidative Pathways : Compare autoxidation rates with unmodified delta-tocopherol using peroxide value (PV) assays. The morpholinylmethyl group may sterically hinder H-atom donation, reducing antioxidant efficacy .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the antioxidant mechanisms of this compound compared to other tocopherols?

Methodological Answer:

  • Comparative Radical Scavenging Assays : Use DPPH or ABTS assays under controlled oxygen tension. Normalize activity to molar concentration and correlate with substituent effects (e.g., electron-donating morpholinyl groups may alter redox potentials) .
  • Computational Modeling : Perform DFT calculations to compare H-atom transfer (HAT) and single-electron transfer (SET) energetics. Validate with experimental kinetics from stopped-flow spectroscopy .

Q. How can researchers characterize stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

  • Chiral HPLC : Employ a Chiralpak IG-3 column with hexane/isopropanol (95:5) to separate enantiomers. Compare retention times with synthetic racemates and natural delta-tocopherol .
  • Circular Dichroism (CD) : Analyze Cotton effects near 290 nm to confirm chirality. Correlate with NMR coupling constants (e.g., J-values for chromanol ring protons) .

Q. What methodologies elucidate the compound’s interaction with lipid bilayers in cellular models?

Methodological Answer:

  • Fluorescence Anisotropy : Label the compound with BODIPY and incorporate into liposomes. Measure membrane fluidity changes under oxidative stress using time-resolved fluorescence .
  • Molecular Dynamics (MD) Simulations : Model the compound’s orientation in DPPC bilayers. Parameterize force fields using partial charges derived from quantum mechanics (QM/MM) .

Q. How can conflicting data on the compound’s pro-apoptotic vs. cytoprotective effects be reconciled?

Methodological Answer:

  • Dose-Response Profiling : Treat cancer cell lines (e.g., HeLa, MCF-7) with 0.1–100 µM of the compound. Assess viability via MTT assays and apoptosis via caspase-3 activation. Threshold effects may explain dual roles .
  • Transcriptomic Analysis : Perform RNA-seq to identify pathways (e.g., Nrf2/ARE, NF-κB) modulated by the compound. Compare with delta-tocopherol-treated controls to isolate morpholinylmethyl-specific effects .

Methodological Considerations

  • Data Contradiction Analysis : When discrepancies arise (e.g., antioxidant vs. pro-oxidant behavior), employ orthogonal assays (e.g., ESR for radical detection, lipid peroxidation assays) and validate under physiologically relevant conditions (e.g., low oxygen tension) .
  • Experimental Design : Anchor studies to tocopherol biochemistry frameworks (e.g., membrane localization theories) and prioritize hypothesis-driven over exploratory designs to minimize noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.